1-Bromo-2-(3-bromopropyl)benzene
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Overview
Description
1-Bromo-2-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and another bromine atom is attached to the propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .
Mode of Action
This compound can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.
Preparation Methods
1-Bromo-2-(3-bromopropyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-phenylpropane. The process typically includes the following steps:
Starting Material: 1-Phenylpropane is used as the starting material.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1-Bromo-2-(3-bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert it into alkanes or alkenes.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-(3-bromopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms. It can act as a substrate or inhibitor in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
1-Bromo-2-(3-bromopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the second bromine atom on the benzene ring. It is used in similar reactions and applications.
2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the second carbon of the propyl chain. It exhibits different reactivity and applications compared to this compound.
3-Bromo-1-phenylpropane: This compound has the bromine atom attached to the third carbon of the propyl chain. .
Properties
IUPAC Name |
1-bromo-2-(3-bromopropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZJPZJOSGBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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